(2-Ethyl-pyrazolo[1,5-a]pyridin-3-yl)methanol
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Overview
Description
(2-Ethyl-pyrazolo[1,5-a]pyridin-3-yl)methanol is a heterocyclic compound that belongs to the family of pyrazolopyridines This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring The presence of an ethyl group at the second position and a methanol group at the third position of the pyrazolo[1,5-a]pyridine core makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-pyrazolo[1,5-a]pyridin-3-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoroacetic acid as a catalyst . This reaction proceeds via an addition-elimination mechanism, leading to the formation of the pyrazolopyridine core.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Sonogashira coupling procedure, which allows for the preparation of alkynyl heterocycles that can be further cyclized to form the desired pyrazolopyridine structure . This method is advantageous due to its robustness and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
(2-Ethyl-pyrazolo[1,5-a]pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: Reduction of the pyrazolopyridine core can lead to the formation of dihydropyrazolopyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrazolopyridine derivatives.
Substitution: Formation of substituted pyrazolopyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2-Ethyl-pyrazolo[1,5-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, thereby exhibiting antitubercular activity . The binding of the compound to its target involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring system but differ in the position of the nitrogen atoms and substituents.
Pyrazolo[1,5-a]pyrimidines: These compounds have a similar “amino-nitro-amino” substitution pattern and exhibit similar biological activities.
Uniqueness
(2-Ethyl-pyrazolo[1,5-a]pyridin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and methanol groups enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H12N2O |
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Molecular Weight |
176.21 g/mol |
IUPAC Name |
(2-ethylpyrazolo[1,5-a]pyridin-3-yl)methanol |
InChI |
InChI=1S/C10H12N2O/c1-2-9-8(7-13)10-5-3-4-6-12(10)11-9/h3-6,13H,2,7H2,1H3 |
InChI Key |
SRRMEEQUFUISRU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C=CC=CC2=C1CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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